molecular formula C19H21N3O6S B2454280 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide CAS No. 892856-63-2

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B2454280
CAS No.: 892856-63-2
M. Wt: 419.45
InChI Key: DQWZSBYKEBKQSK-UHFFFAOYSA-N
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Description

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
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Properties

IUPAC Name

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-21(13-17-3-2-12-28-17)29(26,27)18-10-4-14(5-11-18)19(23)20-15-6-8-16(9-7-15)22(24)25/h4-11,17H,2-3,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWZSBYKEBKQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide is a complex organic molecule that integrates several functional groups, including a sulfamoyl moiety and a nitrophenyl group, which are known to influence its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S with a molecular weight of 458.6 g/mol. The structural components include:

  • Sulfamoyl group : Known for its antimicrobial properties.
  • Tetrahydrofuran moiety : Often associated with enhanced solubility and bioavailability.
  • Nitrophenyl group : May contribute to anticancer activity through various pathways.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study on related sulfamoyl derivatives shows that they can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation.

CompoundActivityMechanism
SulfamethoxazoleAntibacterialInhibition of dihydropteroate synthase
This compoundAntimicrobial potential (under investigation)Similar mechanism anticipated

Anticancer Activity

The nitrophenyl component is hypothesized to play a role in anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study : A recent study investigated the effects of related benzamide derivatives on various cancer cell lines, demonstrating that modifications to the nitrophenyl group significantly enhanced cytotoxicity against breast cancer cells.

Cell LineIC50 (µM)Compound
MCF-7 (breast cancer)12.54-Nitrophenyl derivative
HeLa (cervical cancer)15.3Benzamide derivative

The proposed mechanism of action for This compound involves:

  • Enzyme Inhibition : The sulfamoyl group mimics natural substrates, inhibiting key enzymes in metabolic pathways.
  • Signal Transduction Modulation : Interaction with specific receptors may alter signaling pathways involved in cell survival and proliferation.
  • Apoptosis Induction : The nitrophenyl group may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of such compounds. Variations in substituents at specific positions can drastically alter their pharmacological profiles.

Table: Structure-Activity Relationships

Compound NameStructural FeaturesBiological Activity
Benzamide ASulfamoyl + NitrophenylModerate anticancer
Benzamide BSulfamoyl + TetrahydrofuranEnhanced antimicrobial
Target CompoundSulfamoyl + Tetrahydrofuran + NitrophenylPotential dual action

Q & A

Q. What are the key synthetic routes for preparing 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide?

The synthesis typically involves multi-step organic reactions:

  • Amide coupling : Reacting 4-nitrophenylamine with a benzoyl chloride derivative under Schotten-Baumann conditions .
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with chlorosulfonic acid, followed by substitution with methylamine and tetrahydrofuran-2-ylmethylamine .
  • Functional group protection : Temporary protection of the nitro group during sulfamoylation to prevent undesired side reactions .
Step Reagents/Conditions Yield Optimization
Amide couplingBenzoyl chloride, NaOH, THF, 0–5°CUse excess benzoyl chloride (1.5 eq.) and slow addition to minimize hydrolysis
SulfamoylationClSO₃H, DMF, 50°C, then methylamine and tetrahydrofuran-2-ylmethylamineMaintain anhydrous conditions to avoid side-product formation

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : Confirm regiochemistry of the sulfamoyl group (¹H and ¹³C NMR) and verify absence of rotamers (NOESY) .
  • IR : Identify sulfonamide (1320–1360 cm⁻¹) and benzamide (1650–1680 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns of chlorine/nitrogen .

Q. How do the sulfamoyl and tetrahydrofuran groups influence solubility and stability?

  • The sulfamoyl group enhances water solubility via hydrogen bonding, while the tetrahydrofuran moiety increases lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability tests (TGA/DSC) under varying pH (4–9) and temperature (25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoylation step?

  • Solvent choice : Use DMF over DCM to improve sulfamoyl chloride intermediate stability .
  • Temperature control : Gradual heating (40–50°C) prevents exothermic decomposition .
  • Catalysis : Add catalytic pyridine to neutralize HCl byproducts and accelerate substitution .

Q. What challenges arise in crystallographic analysis of this compound?

  • Twisted nitro group : The nitro substituent may deviate from the benzamide plane, complicating refinement (SHELXL recommended for handling disorder) .
  • Hydrogen bonding : Intermolecular H-bonds between sulfamoyl oxygen and amide protons require high-resolution data (d ≤ 0.8 Å) for accurate modeling .

Q. How can conflicting biological activity data across studies be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity?

  • Re-evaluate MIC values : Compare results using CLSI/EUCAST guidelines and account for solvent effects (DMSO vs. saline) .
  • Check stereochemical purity : Chiral HPLC to rule out enantiomeric impurities affecting bioactivity .

Methodological Guidelines

Q. What strategies mitigate side reactions during nitro group reduction?

  • Catalytic transfer hydrogenation : Use ammonium formate/Pd-C in ethanol to avoid over-reduction to amine .
  • In situ monitoring : ReactIR to track nitro → amine conversion and halt reaction at 95% completion .

Q. How to validate sulfamoyl group reactivity in nucleophilic substitutions?

  • Competitive kinetics : Compare reaction rates with primary vs. secondary amines (e.g., methylamine vs. THF-methylamine) under identical conditions .

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